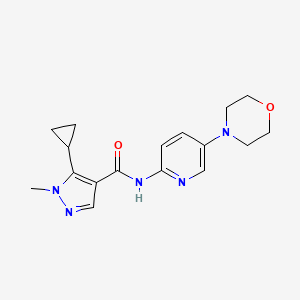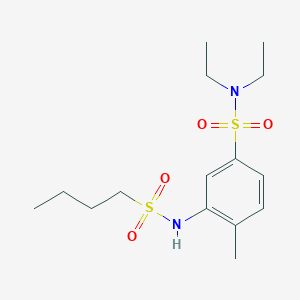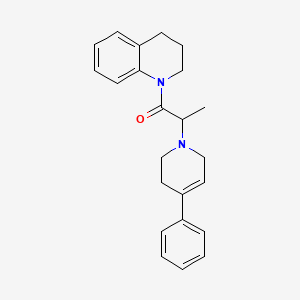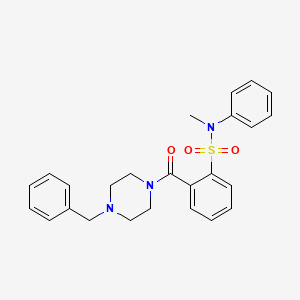
5-cyclopropyl-1-methyl-N-(5-morpholin-4-ylpyridin-2-yl)pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-cyclopropyl-1-methyl-N-(5-morpholin-4-ylpyridin-2-yl)pyrazole-4-carboxamide, also known as CMPD101, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the pyrazole-4-carboxamide class of compounds and has been found to exhibit potent inhibitory activity against various enzymes and receptors.
Wirkmechanismus
5-cyclopropyl-1-methyl-N-(5-morpholin-4-ylpyridin-2-yl)pyrazole-4-carboxamide exerts its inhibitory effects by binding to the ATP-binding site of JNK and MAPK enzymes, thereby preventing their activation and subsequent downstream signaling. This inhibition ultimately leads to the suppression of various cellular processes such as proliferation, migration, and apoptosis.
Biochemical and Physiological Effects:
5-cyclopropyl-1-methyl-N-(5-morpholin-4-ylpyridin-2-yl)pyrazole-4-carboxamide has been found to exhibit potent anti-inflammatory and anti-tumor effects in various preclinical models. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 5-cyclopropyl-1-methyl-N-(5-morpholin-4-ylpyridin-2-yl)pyrazole-4-carboxamide has been found to reduce the production of pro-inflammatory cytokines and chemokines in various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-cyclopropyl-1-methyl-N-(5-morpholin-4-ylpyridin-2-yl)pyrazole-4-carboxamide is its high potency and selectivity towards JNK and MAPK enzymes. This allows for the specific inhibition of these enzymes without affecting other cellular processes. However, one of the limitations of 5-cyclopropyl-1-methyl-N-(5-morpholin-4-ylpyridin-2-yl)pyrazole-4-carboxamide is its poor solubility and bioavailability, which may limit its effectiveness in vivo.
Zukünftige Richtungen
For the research on 5-cyclopropyl-1-methyl-N-(5-morpholin-4-ylpyridin-2-yl)pyrazole-4-carboxamide include the development of more potent and selective analogs, as well as the optimization of its pharmacokinetic properties for improved in vivo efficacy. Additionally, further studies are needed to elucidate the precise mechanisms of action of 5-cyclopropyl-1-methyl-N-(5-morpholin-4-ylpyridin-2-yl)pyrazole-4-carboxamide and its potential therapeutic applications in various diseases.
Synthesemethoden
The synthesis of 5-cyclopropyl-1-methyl-N-(5-morpholin-4-ylpyridin-2-yl)pyrazole-4-carboxamide involves a multi-step process that begins with the reaction of 5-morpholin-4-ylpyridin-2-amine with cyclopropylcarbonyl chloride in the presence of a base to form the cyclopropylpyridine intermediate. This intermediate is then reacted with 1-methyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent to form 5-cyclopropyl-1-methyl-N-(5-morpholin-4-ylpyridin-2-yl)pyrazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
5-cyclopropyl-1-methyl-N-(5-morpholin-4-ylpyridin-2-yl)pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been found to exhibit potent inhibitory activity against various enzymes and receptors, including the c-Jun N-terminal kinase (JNK) and the mitogen-activated protein kinase (MAPK) signaling pathways.
Eigenschaften
IUPAC Name |
5-cyclopropyl-1-methyl-N-(5-morpholin-4-ylpyridin-2-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-21-16(12-2-3-12)14(11-19-21)17(23)20-15-5-4-13(10-18-15)22-6-8-24-9-7-22/h4-5,10-12H,2-3,6-9H2,1H3,(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHUIULCZAJUQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)NC2=NC=C(C=C2)N3CCOCC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-1-methyl-N-(5-morpholin-4-ylpyridin-2-yl)pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B7535337.png)
![N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7535338.png)

![N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B7535349.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B7535354.png)

![N-(4-pyridin-3-yl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7535366.png)
![N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide](/img/structure/B7535369.png)
![1-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine](/img/structure/B7535374.png)
![5-tert-butyl-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]-2-methylbenzenesulfonamide](/img/structure/B7535375.png)
![2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B7535391.png)
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-7-thia-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7535393.png)
![2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone](/img/structure/B7535399.png)